Diethyl[(2-iodophenyl)methyl]amine
Overview
Description
Diethyl[(2-iodophenyl)methyl]amine is an organic compound that belongs to the family of substituted phenethylamines. It has the molecular formula C11H16IN and a molecular weight of 289.16 g/mol. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl[(2-iodophenyl)methyl]amine can be synthesized through various methods. One common approach involves the nucleophilic substitution of a haloalkane with a primary amine. For instance, the reaction between 2-iodobenzyl chloride and diethylamine under basic conditions can yield this compound . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl[(2-iodophenyl)methyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted phenethylamines.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding phenethylamine without the iodine substituent.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or acetone.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenethylamines, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
Diethyl[(2-iodophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Diethyl[(2-iodophenyl)methyl]amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the iodine atom can influence the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylmethylamine: A tertiary amine with similar structural features but lacks the iodine substituent.
Phenethylamine: The parent compound without any substituents on the phenyl ring.
Uniqueness
Diethyl[(2-iodophenyl)methyl]amine is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the iodine substituent plays a crucial role.
Properties
IUPAC Name |
N-ethyl-N-[(2-iodophenyl)methyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN/c1-3-13(4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFQHCGPQLYBOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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